molecular formula C26H31NO4 B2455161 5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate CAS No. 375387-84-1

5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate

Cat. No.: B2455161
CAS No.: 375387-84-1
M. Wt: 421.537
InChI Key: NUZYBGYRLCAZCB-UHFFFAOYSA-N
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Description

5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate is a complex organic compound with a unique structure that combines a cyclohexyl group with a dioxobenzoisoquinolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate typically involves multiple steps. The initial step often includes the preparation of the cyclohexyl derivative, followed by the introduction of the dioxobenzoisoquinolinyl group. Common reagents used in these reactions include cyclohexanone, isobutyl bromide, and phthalic anhydride. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or esters within the molecule to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, 5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical trials.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate: shares similarities with other cyclohexyl and isoquinolinyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows for unique interactions with biological targets and the development of specialized materials with tailored characteristics.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-16(2)19-13-12-17(3)15-22(19)31-23(28)11-6-14-27-25(29)20-9-4-7-18-8-5-10-21(24(18)20)26(27)30/h4-5,7-10,16-17,19,22H,6,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZYBGYRLCAZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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